2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an imidazolidinone ring, which is a type of heterocyclic compound. This ring is substituted with a 4-methoxyphenyl group and a 4-nitrophenyl group via an acetamide linkage .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazolidinone ring, phenyl rings, and nitro group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The nitro group is typically electron-withdrawing, which could make the compound more reactive. The imidazolidinone ring might also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could affect its polarity and solubility .Scientific Research Applications
Advanced Oxidation Processes in Environmental Applications : One area of research focuses on the degradation of recalcitrant compounds in the environment through advanced oxidation processes (AOPs). While not directly mentioning the compound , studies such as the one by Qutob et al. (2022) emphasize the significance of understanding the degradation pathways, kinetics, and by-products of complex organic compounds in water treatment technologies. The research on acetaminophen degradation by AOPs highlights the generation of various by-products and their biotoxicity, which could provide insights into similar studies for other complex compounds (Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M., 2022).
Pharmacological Profile Enhancements through Stereochemistry : Another relevant study by Veinberg et al. (2015) discusses the importance of stereochemistry in the pharmacological profile of pyrrolidin-2-one derivatives, emphasizing how the configuration of stereocenters in complex molecules can significantly impact their biological properties and effectiveness. This research suggests that similar stereochemical considerations could be crucial for optimizing the biological activity of other complex compounds, including the one (Veinberg, G., Vavers, E., Orlova, N., Kuznecovs, J., Domracheva, I., Vorona, M., Zvejniece, L., & Dambrova, M., 2015).
Environmental Protection through Adsorptive Elimination : Research by Igwegbe et al. (2021) on the adsorptive elimination of acetaminophen from water underscores the potential of advanced materials in removing pollutants from the environment. This study demonstrates the efficiency of specific adsorbents in purifying water, a principle that could be applied to study the removal or degradation of other complex chemical compounds in environmental settings (Igwegbe, C., Aniagor, C. O., Oba, S. N., Yap, P., Iwuchukwu, F. U., Liu, T., Souza, E. C., & Ighalo, J., 2021).
Mechanism of Action
The mode of action of such compounds often involves interactions with these targets that lead to changes in cellular processes. The specific changes would depend on the nature of the target and the way the compound interacts with it .
The compound’s effects on biochemical pathways would also depend on its specific targets. For example, a compound that targets an enzyme involved in a particular biochemical pathway could inhibit or enhance that pathway, leading to downstream effects .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would influence the compound’s bioavailability. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological characteristics can all affect pharmacokinetics .
The molecular and cellular effects of the compound’s action would be the result of its interactions with its targets and its effects on biochemical pathways .
Environmental factors, such as temperature, pH, and the presence of other substances, could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6/c1-19(12-3-9-15(29-2)10-4-12)17(25)22(18(26)21-19)11-16(24)20-13-5-7-14(8-6-13)23(27)28/h3-10H,11H2,1-2H3,(H,20,24)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYHSZYUEXGGHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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